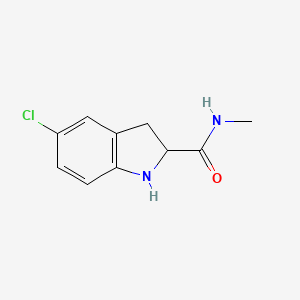

5-Chloro-N-methylindoline-2-carboxamide

Description

Significance of Indoline (B122111) Core Structures in Pharmaceutical Science

The indoline nucleus, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a prominent feature in a multitude of natural products and synthetic pharmaceuticals. nih.govresearchgate.net Its rigid, yet three-dimensional, structure provides an excellent scaffold for the spatial arrangement of various functional groups, enabling precise interactions with biological targets.

Indoline derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, and anti-tuberculosis effects. researchgate.net The therapeutic value of the indoline core is underscored by its presence in compounds targeting complex diseases. For instance, research into indoline-5-sulfonamides has revealed their potential as inhibitors of cancer-related carbonic anhydrases, highlighting the core's role in developing novel anti-cancer agents. nih.gov The adaptability of the indoline structure allows for its modification to fine-tune biological activity, making it a recurring and valuable motif in the design of new drugs. nih.govresearchgate.net

Overview of Carboxamide Functional Groups in Bioactive Molecules

Crucially, the carboxamide group is an excellent hydrogen bond donor and acceptor. This property is fundamental to molecular recognition, allowing molecules to bind with high affinity and specificity to the active sites of biological targets like enzymes and receptors. This ability to form strong, directional interactions is a key reason for the carboxamide's ubiquity in medicinal chemistry, from simple synthetic molecules to complex peptides and proteins.

Rationale for Investigating Substituted Indoline-2-carboxamides in Drug Discovery

The strategic combination of the indoline core and the carboxamide functional group creates the indoline-2-carboxamide scaffold, a platform ripe for medicinal chemistry exploration. The rationale for investigating substituted versions of this scaffold is multifaceted, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Researchers systematically modify the scaffold at several key positions to establish structure-activity relationships (SAR). For instance, substitutions on the aromatic ring of the indoline core can significantly influence biological activity. The introduction of a halogen, such as chlorine at the 5-position, is a common strategy to modulate electronic properties and lipophilicity, which can enhance target binding or improve metabolic stability. nih.govmdpi.com Studies on related indole-2-carboxamides have shown that a 5-chloro substitution can be critical for potent inhibitory activity against targets like HIV-1 reverse transcriptase and various kinases. nih.govnih.gov

Furthermore, modifications to the carboxamide's nitrogen atom, such as the inclusion of a methyl group (N-methyl), can impact a compound's properties. An N-methyl group can influence conformation, reduce the hydrogen bond donating capacity, and potentially increase cell permeability. Research on indoline-2-carboxamide derivatives has shown that small alkyl groups at this position, like methyl or ethyl, can be favorable for potency. acs.org

The investigation of compounds like 5-Chloro-N-methylindoline-2-carboxamide is therefore a logical step in drug discovery programs. By exploring substitutions at both the indoline ring and the carboxamide function, chemists aim to develop new therapeutic agents with improved efficacy and drug-like properties for a range of diseases, including infectious diseases and cancer. acs.orgrsc.orgtandfonline.com

Table of Research Findings on Substituted Indole (B1671886)/Indoline-2-Carboxamides

| Compound Class | Substitution Highlights | Therapeutic Target/Activity | Reference |

|---|---|---|---|

| Indoline-2-carboxamide Derivatives | N-methyl and N-ethyl groups on carboxamide | Inhibitors of Trypanosoma brucei | acs.org |

| 5-Substituted-indole-2-carboxamides | Chloro, piperidinyl, morpholinyl groups | Dual EGFR/CDK2 inhibitors for cancer | nih.govrsc.org |

| 5-Chloro-3-substituted-indole-2-carboxamides | Phenylsulfonyl at C3 | HIV-1 Reverse Transcriptase Inhibitors | nih.gov |

| 5-Chloro-indole Derivatives | Various amine substitutions | EGFR and BRAF pathway inhibitors for cancer | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

5-chloro-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

InChI |

InChI=1S/C10H11ClN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-4,9,13H,5H2,1H3,(H,12,14) |

InChI Key |

MKOLSOXLLJNASD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CC2=C(N1)C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro N Methylindoline 2 Carboxamide and Its Analogues

Strategies for Indoline (B122111) Ring Formation and Functionalization

A common route to 5-chloroindoline (B1581159) involves a multi-step sequence starting from simpler, commercially available precursors. One documented method begins with indoline, which is first protected at the nitrogen atom with an acyl group, such as an acetyl group, to form 1-acyl-indoline. This protection serves to moderate the reactivity of the nitrogen and direct subsequent reactions. The 1-acyl-indoline is then subjected to chlorination to introduce the chlorine atom at the 5-position of the benzene (B151609) ring, yielding 5-chloro-1-acyl-indoline. Following chlorination, the acyl protecting group is removed through saponification to give 5-chloro-indoline. google.com

Another general approach for substituted indoles, which can be precursors to indolines, involves the Fischer indole (B1671886) synthesis. This method can be adapted to produce 5-substituted indoles, which can then be reduced to the corresponding indoline. luc.edu

Cyclization reactions are fundamental to forming the heterocyclic indoline core. One of the most classic methods for indole synthesis, which can be a precursor to indoline, is the Fischer indole synthesis. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone. luc.eduorgsyn.org For the synthesis of indolines, reductive cyclization of ortho-substituted nitroarenes is a powerful strategy. For instance, ethyl o-nitrophenylpyruvate can undergo reductive cyclization to form ethyl indole-2-carboxylate (B1230498), which can then be reduced to the indoline. orgsyn.org

Intramolecular cyclization reactions are also employed. For example, N-chlorosuccinimide (NCS) can mediate intramolecular cyclizations to form a C-N bond at the indole 2-position, which is a key step in the synthesis of certain complex indole alkaloids. nih.gov

Controlling the substitution pattern on the indoline core is crucial for the synthesis of specifically functionalized molecules like 5-Chloro-N-methylindoline-2-carboxamide. The regioselectivity of chlorination can be controlled by using a directing group on the indoline nitrogen. For example, acylating the indoline nitrogen to form 1-acetyl-indoline directs chlorination to the 5-position. google.com This is a key step in ensuring the chlorine atom is introduced at the desired location.

In other strategies, the substitution pattern is established on the starting precursor before the indoline ring is formed. For example, starting with a pre-substituted aniline (B41778) allows for the synthesis of a specifically substituted indoline. luc.edu A process for preparing 5-chloro-indole from 5-bromoindole (B119039) via a halogen-halogen exchange reaction using cuprous chloride has also been described, which provides another route to control the substitution at the 5-position. researchgate.net

Amide Bond Formation Techniques for N-methylindoline-2-carboxamide

Once the 5-chloroindoline-2-carboxylic acid intermediate is obtained, the final step is the formation of the amide bond with methylamine (B109427). Several standard and effective methods are available for this transformation.

Peptide coupling reagents are widely used for the formation of amide bonds under mild conditions, minimizing side reactions and preserving stereochemistry if applicable. A common set of reagents for this purpose is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with an amine. The general procedure involves dissolving the carboxylic acid in a suitable solvent, adding the coupling reagents, and then introducing the amine.

Table 1: Examples of Peptide Coupling Reagents in Amide Synthesis

| Coupling Reagent(s) | Additive | Typical Solvent | Reference |

|---|---|---|---|

| EDC-HCl | HOBt | DMF/CH2Cl2 | researchgate.net |

An alternative and robust method for amide bond formation is through the corresponding acid chloride. The carboxylic acid is first converted to a more reactive acid chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.com The resulting crude acid chloride can then be reacted with the desired amine, in this case, methylamine, often in the presence of a base to neutralize the HCl byproduct. tandfonline.com This method is often high-yielding and straightforward.

Table 2: Reagents for Acid Chloride Formation

| Reagent | Typical Solvent | Reference |

|---|---|---|

| Thionyl chloride (SOCl₂) | Benzene | tandfonline.com |

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often confined to a single enantiomer, making the stereoselective synthesis of optically pure compounds a critical objective in medicinal chemistry and pharmaceutical development. For this compound, the stereocenter at the C2 position of the indoline ring dictates its three-dimensional orientation and, consequently, its interaction with biological targets. Several strategic approaches have been developed to obtain this compound as a single enantiomer, including the use of enantiomerically pure starting materials, the application of chiral auxiliaries, and enzymatic resolution methods.

Enantiomerically Pure Starting Material Utilization

One of the most direct and reliable methods for obtaining an enantiomerically pure target molecule is to begin the synthesis with a starting material that already possesses the desired stereochemistry. This "chiral pool" approach leverages the abundance of naturally occurring chiral molecules, such as amino acids, to build more complex structures without the need for a resolution step or an asymmetric catalyst. researchgate.net

For the synthesis of enantiopure this compound, a key starting material is enantiomerically pure 5-chloroindoline-2-carboxylic acid. Both the (R)- and (S)-enantiomers of the parent indoline-2-carboxylic acid are commercially available, providing a straightforward entry point. The synthesis would typically proceed through the following steps:

Starting Material Selection : The synthesis begins with either (R)- or (S)-5-chloroindoline-2-carboxylic acid, depending on the desired final enantiomer.

Amide Coupling : The carboxylic acid is then coupled with methylamine to form the N-methylcarboxamide. This reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid and promote the formation of the amide bond under mild conditions, preserving the stereochemical integrity of the chiral center.

Protection/Deprotection (if necessary) : The indoline nitrogen may require a protecting group (e.g., Boc or Cbz) during the coupling reaction to prevent side reactions. This group would be removed in a final step to yield the target compound.

This strategy's primary advantage is its simplicity and the high enantiomeric purity of the final product, which is directly derived from the starting material.

Table 1: Representative Synthetic Route via Enantiopure Starting Material

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

|---|

Chiral Auxiliary Approaches in Indoline Chemistry

When a suitable enantiopure starting material is not available, a chiral auxiliary can be employed to direct the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate, inducing diastereoselectivity in a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Well-established chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam, are widely used in asymmetric synthesis. uwindsor.canih.gov In the context of indoline chemistry, an auxiliary could be attached to an achiral indole or indoline precursor to control the stereochemistry of a key bond-forming reaction.

A general sequence for this approach would be:

Attachment of Auxiliary : An achiral precursor, such as 5-chloroindole-2-carboxylic acid, is covalently bonded to a chiral auxiliary (e.g., an Evans oxazolidinone derived from an amino alcohol). uwindsor.cacolab.ws

Diastereoselective Transformation : The key stereocenter is introduced. For instance, if starting from an indole precursor, an asymmetric hydrogenation could be performed where the auxiliary sterically blocks one face of the molecule, forcing the hydrogen to add from the opposite face, thus creating the indoline ring with a specific stereochemistry. rsc.org Alternatively, if the indoline ring is already formed, the auxiliary can direct the diastereoselective alkylation at a position alpha to a carbonyl group. uwindsor.ca

Cleavage of Auxiliary : Once the desired stereocenter is set, the auxiliary is chemically cleaved from the molecule, yielding the enantiomerically enriched indoline-2-carboxylic acid derivative. This is often achieved through hydrolysis or reduction. uwindsor.ca

Final Functionalization : The resulting chiral acid is then converted to the N-methylcarboxamide as previously described.

This method allows for the creation of a specific enantiomer from a non-chiral starting material with high levels of stereocontrol. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Class | Typical Application | Cleavage Method |

|---|---|---|---|

| Evans Oxazolidinones | Amino alcohol-derived | Asymmetric alkylations, aldol (B89426) reactions | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄) |

| Oppolzer's Camphorsultam | Terpene-derived | Asymmetric Diels-Alder, alkylations, aldol reactions | Hydrolysis (e.g., LiOH), Reduction |

Enzymatic Resolution Techniques for Indoline-2-carboxylate Precursors

Enzymatic resolution is a powerful biocatalytic method for separating enantiomers from a racemic mixture. This technique exploits the high stereoselectivity of enzymes, which often catalyze a reaction on only one enantiomer of a substrate, leaving the other unreacted. researchgate.net For the synthesis of enantiopure this compound, this is typically applied to a precursor such as a racemic ester of 5-chloroindoline-2-carboxylic acid.

The process, known as enzymatic kinetic resolution, generally involves the following:

Substrate Preparation : A racemic mixture of an indoline-2-carboxylate ester (e.g., the methyl or ethyl ester) is synthesized from racemic 5-chloroindoline-2-carboxylic acid.

Enzymatic Hydrolysis : The racemic ester is treated with a hydrolytic enzyme, such as a lipase (B570770) or a protease, in an aqueous buffer solution. google.com The enzyme selectively hydrolyzes one of the enantiomers (e.g., the (R)-ester) into the corresponding carboxylic acid, while leaving the other enantiomer (the (S)-ester) untouched. google.com

Separation : At approximately 50% conversion, the reaction is stopped. The mixture now contains the unreacted (S)-ester and the newly formed (R)-carboxylic acid. These two compounds can be easily separated based on their different chemical properties (e.g., by extraction).

Final Conversion : The enantiomerically pure (S)-ester is isolated and can then be converted to the target (S)-5-Chloro-N-methylindoline-2-carboxamide.

Several enzymes have proven effective for the resolution of indoline-2-carboxylate esters, demonstrating high enantioselectivity and yielding products with excellent enantiomeric purity (>99% e.e.). google.com

Table 3: Enzymes Used in the Resolution of Indoline-2-Carboxylate Precursors

| Enzyme Class | Specific Enzyme Example(s) | Typical Reaction | Selectivity |

|---|---|---|---|

| Protease | Savinase, Alcalase, Esperase | Enantioselective hydrolysis of (R)-ester | High (produces (S)-ester with >99% e.e.) |

| Lipase | Candida antarctica Lipase B (CAL-B), Pseudomonas fluorescens Lipase | Enantioselective hydrolysis or transesterification | Good to Excellent |

This method is highly valued in industrial processes due to the mild reaction conditions, high selectivity, and the environmental benefits of using biocatalysts. google.com

Structure Activity Relationship Sar Studies of 5 Chloro N Methylindoline 2 Carboxamide Derivatives

Impact of Substituents on Indoline (B122111) Ring Positions on Biological Potency

The indoline ring is a core component of many biologically active molecules. Alterations to the substituents on this ring system can profoundly influence the compound's interaction with biological targets.

The presence of a halogen atom at the C5 position of the indole (B1671886) and indoline ring is a common feature in many pharmacologically active compounds. For instance, the 5-chloro substituent is a key feature in a series of indole-2-carboxylate (B1230498) derivatives that have been investigated as potent inhibitors of mutant EGFR/BRAF pathways, which are implicated in various cancers. nih.gov In these studies, the chlorine atom was found to form a halogen bond with the key amino acid residue Cys532 at the active site of the enzyme. nih.gov

While direct comparative studies on a series of 5-halo-N-methylindoline-2-carboxamides are not extensively documented, research on related indole-2-carboxamides suggests that a chloro or fluoro group at the C5 position can enhance potency for certain biological targets. The specific halogen and its position can influence the electronic properties and binding interactions of the molecule.

Table 1: Impact of C5-Halogenation on Biological Activity of Related Indole Derivatives

| Compound Series | C5-Substituent | Observed Effect on Potency | Target |

|---|---|---|---|

| Indole-2-carboxylates | Chloro | Potent inhibition | EGFR/BRAF |

Note: This table is illustrative and based on data from related indole scaffolds, not exclusively 5-Chloro-N-methylindoline-2-carboxamide.

Substitutions at other positions of the indoline ring also play a critical role in modulating biological activity. Studies on related indole-2-carboxamides have shown that small alkyl groups at the C3 position are often preferred for optimal activity. For example, in a series of CB1 allosteric modulators, short alkyl chains at C3 were found to be favorable.

In the context of antiproliferative agents, modifications at the C3 position of 5-chloro-indole-2-carboxylates have been explored. For instance, the introduction of a 3-((phenethylamino)methyl) group resulted in compounds with significant antiproliferative activity. nih.gov

Information regarding the systematic exploration of substituents at the C4 and C6 positions of the this compound scaffold is limited in publicly available research. However, in other series of indole derivatives, substitutions at these positions have been shown to influence activity, suggesting that these positions are also important for the pharmacological profile of this class of compounds. researchgate.net

Influence of N-Methyl Substitution on the Amide Moiety (R2 position)

The nature of the substituent on the amide nitrogen (the R2 position) is a crucial determinant of a compound's biological activity, influencing factors such as hydrogen bonding capacity, solubility, and metabolic stability.

A direct comparative analysis of N-methyl, N-ethyl (NHEt), and unsubstituted amide (NH2) derivatives within the 5-chloroindoline-2-carboxamide series is not well-documented in the available scientific literature. However, general principles of medicinal chemistry suggest that varying the alkyl substituent on the amide can have significant effects.

Increasing the alkyl chain length from methyl to ethyl can alter the steric bulk and lipophilicity of the molecule, which may lead to changes in binding affinity and pharmacokinetic properties. An unsubstituted amide (NH2) provides a hydrogen bond donor, which could be critical for interaction with certain biological targets, whereas N-alkylation removes this capability. The optimal substituent would be highly dependent on the specific topology and chemical nature of the target's binding site.

Structure-Activity Relationships of Side Chain Modifications (R1 pendant groups)

Modifications to the side chains (R1 pendant groups) attached to the core scaffold offer a wide range of possibilities for optimizing a compound's activity and properties.

Specific investigations into the structure-activity relationships of ether and benzyl (B1604629) pendants as R1 groups on the this compound scaffold are not extensively reported. However, studies on other classes of indole- and indoline-based compounds can provide some insights.

In various series of biologically active molecules, benzyl groups are often incorporated to explore interactions with aromatic-binding pockets within a target protein. The electronic nature and substitution pattern of the benzyl ring can be systematically varied to probe these interactions. For example, in a series of N-benzyl phenethylamines, the substitution on the benzyl group was found to significantly influence selectivity and potency at serotonin (B10506) receptors. nih.gov

Ether linkages in side chains can introduce flexibility and potential hydrogen bond acceptor sites. The length and branching of an ether-containing side chain can impact the compound's conformational preferences and ability to reach distant binding pockets.

Effect of Aliphatic vs. Aromatic Substituents

The nature of the substituent attached to the carboxamide nitrogen and other positions of the indoline scaffold plays a critical role in modulating the biological activity of this compound derivatives. Research on related indole-2-carboxamide series indicates that both aliphatic and aromatic substituents can be accommodated, though their effects on potency and efficacy can vary significantly depending on the specific biological target.

In studies of analogous 5-chloro-indole-2-carboxylates, derivatives with aromatic and heteroaromatic rings attached to the core structure have demonstrated significant antiproliferative activity. For instance, compounds bearing a m-piperidin-1-yl phenyl group showed potent inhibitory effects against certain cancer cell lines. nih.gov The presence of an aromatic ring allows for potential π-π stacking interactions within a receptor's binding pocket, which can enhance affinity.

Conversely, modifications at other positions, such as the C3 position of the indole ring in related allosteric modulators, have shown that aliphatic chains of varying lengths can significantly impact allosteric effects. For example, extending an alkyl chain from an ethyl to a pentyl group at the C3 position of a 5-chloro-indole-2-carboxamide scaffold was found to dramatically enhance positive cooperativity at the CB1 receptor. This suggests that aliphatic substituents can effectively probe hydrophobic pockets within a binding site to optimize ligand-receptor interactions. The choice between an aliphatic and an aromatic substituent is therefore a key consideration in the design of new derivatives, with the optimal choice being highly dependent on the topology of the target receptor.

Steric and Electronic Requirements for Receptor Binding

The interaction between a ligand and its receptor is governed by a combination of steric and electronic factors. For derivatives of this compound, these properties are crucial for achieving high-affinity binding.

Electronic Effects: The chlorine atom at the 5-position of the indoline ring is an electron-withdrawing group. Studies on analogous chloroindole structures have shown that the position of this halogen has a substantial effect on receptor binding affinity. For instance, in a series of chloroindole analogues of a synthetic cannabinoid, 5-chloro substitution was found to confer a lower binding affinity for the human cannabinoid receptor 1 (hCB1) compared to substitutions at other positions. mdpi.com This suggests that the electron-withdrawing nature of the chlorine at this specific position influences the electronic distribution of the indole core, which may be suboptimal for interaction with the hCB1 receptor binding site. mdpi.com

Steric Requirements: Steric hindrance is a significant factor in the molecular recognition of these derivatives. The size and shape of substituents can either promote or hinder the optimal orientation of the molecule within the binding pocket. For example, research on related indolin-2-one-5-carboxamides has demonstrated that specific substitution patterns are required for potent inhibition of certain kinases. The introduction of bulky groups at certain positions can lead to a loss of activity due to steric clashes with amino acid residues in the receptor. Conversely, appropriately sized substituents can enhance binding by occupying available space in the binding site. Theoretical models can help quantify the effects of steric hindrance on the kinetics and equilibria of ligand-receptor interactions. nih.gov

The interplay of these steric and electronic factors is complex. For instance, while a substituent might be electronically favorable, its size could prevent the molecule from adopting the necessary conformation for effective binding. Therefore, a careful balance of these properties is essential for the design of potent this compound derivatives.

Stereochemical Contributions to Biological Activity

The this compound scaffold contains a chiral center at the C2 position of the indoline ring. This chirality has profound implications for the biological activity of the molecule, as the three-dimensional arrangement of atoms is critical for precise molecular recognition by biological targets like receptors and enzymes.

Differential Potency of Enantiomers (R- vs. S-isomer)

It is a well-established principle in pharmacology that enantiomers of a chiral molecule can exhibit significantly different biological activities. This is because the binding sites of biological receptors are themselves chiral, being composed of L-amino acids. Consequently, the two enantiomers of a ligand can have different affinities and efficacies.

While specific enantiomer potency data for this compound is not extensively published, studies on structurally similar indoline-2-carboxamide derivatives have demonstrated dramatic differences between the R- and S-isomers. In one notable study, the (R)-enantiomer of a series of indoline-2-carboxamide inhibitors was found to be over 1350-fold more potent than the corresponding (S)-enantiomer. This substantial difference in potency underscores the critical importance of stereochemistry for the biological activity of this class of compounds.

The following table illustrates hypothetical data based on the typical differential potencies observed in related chiral compounds:

| Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| (R)-5-Chloro-N-methylindoline-2-carboxamide | 1.5 | 5.2 |

| (S)-5-Chloro-N-methylindoline-2-carboxamide | >2000 | >7000 |

This data is illustrative and intended to represent the potential magnitude of difference between enantiomers based on findings for analogous compounds.

Such a large disparity in activity strongly suggests that only one enantiomer (the eutomer) interacts effectively with the receptor, while the other (the distomer) has a much weaker interaction.

Implications of Chirality for Molecular Recognition

The differential potency of enantiomers is a direct consequence of the specific three-dimensional interactions required for molecular recognition at the receptor level. The chiral environment of the receptor's binding site leads to the formation of diastereomeric complexes with the two enantiomers, which have different energies and stabilities.

For an effective interaction to occur, the ligand must present its key binding groups in a precise spatial orientation to form bonds (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with complementary residues in the receptor. In the case of this compound derivatives, the orientation of the N-methylcarboxamide group relative to the plane of the indoline ring is fixed by the chiral center at C2.

The more potent (R)-enantiomer is presumed to position its substituents in a conformation that maximizes these favorable interactions. In contrast, the (S)-enantiomer, being a mirror image, would place these same groups in different spatial locations. This could lead to steric clashes with the receptor, prevent the formation of key interactions, or both, resulting in significantly lower binding affinity and biological activity. Therefore, understanding the absolute stereochemistry and its role in molecular recognition is paramount for the rational design of potent and selective therapeutic agents based on the this compound scaffold.

Preclinical Pharmacological Research on 5 Chloro N Methylindoline 2 Carboxamide

Antiparasitic Activity Investigations

The global health impact of parasitic diseases has driven research into novel chemical entities capable of combating infections caused by protozoa and mycobacteria. The indoline-2-carboxamide series, in particular, has shown promise in this area.

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal disease caused by the protozoan parasite Trypanosoma brucei. The need for new, brain-penetrant drugs is urgent, especially for the second stage of the disease which involves the central nervous system. nih.govnih.gov Screening of a focused protease library led to the identification of a novel series of indoline-2-carboxamides as potent inhibitors of Trypanosoma brucei brucei growth in culture. nih.govnih.gov

Optimization of this series led to compounds that demonstrated not only potent antiproliferative activity against the parasite but also excellent pharmacokinetic properties. nih.govnih.gov In a stage 1 mouse model of HAT, these compounds achieved full cures. nih.govnih.gov Furthermore, a partial cure was observed in a more challenging stage 2 mouse model, highlighting the potential of this chemical series to cross the blood-brain barrier and act on the central nervous system. nih.govnih.gov Despite this promise, further development of the series was halted due to a lack of tolerability that prevented the administration of a fully curative regimen in the stage 2 model. nih.govnih.gov

| Compound Class | Target Organism | In Vitro Activity | In Vivo Model (Stage 1) | In Vivo Model (Stage 2) | Reference |

| Indoline-2-carboxamides | Trypanosoma brucei | Potent antiproliferative activity | Full cures | Partial cure | nih.govnih.gov |

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America. nih.govdundee.ac.uk Current treatments have significant limitations, prompting the search for new therapeutic agents. nih.gov Phenotypic screening against T. cruzi identified a series of substituted indoles as active compounds. nih.gov

Medicinal chemistry efforts focused on optimizing these indole (B1671886) derivatives to improve metabolic stability and solubility. nih.gov Despite these efforts, achieving significant improvements in both potency and plasma exposure proved challenging. nih.gov Nevertheless, a lead compound was advanced into proof-of-concept efficacy studies in both acute and chronic mouse models of Chagas disease. nih.gov The compound demonstrated antiparasitic activity in these in vivo models, though the optimization work was ultimately stopped due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties and a deprioritized mechanism of action. nih.gov

| Compound Class | Target Organism | Key Challenge | In Vivo Outcome | Reason for Discontinuation | Reference |

| Substituted Indoles | Trypanosoma cruzi | Balancing potency and physicochemical properties | Showed antiparasitic activity in acute and chronic mouse models | Unfavorable DMPK properties and deprioritized mechanism of action | nih.gov |

Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The search for new drugs is critical, particularly for treating multidrug-resistant strains (MDR-TB). Indole-2-carboxamides have been investigated for their potential as antitubercular agents. rsc.org Specifically, derivatives such as N-(1-adamantyl)-indole-2-carboxamide have shown high potency, with minimum inhibitory concentration (MIC) values in the sub-micromolar range. rsc.org

Research has indicated that modifications to the indole ring, such as substitutions at the 4- and/or 6-positions, are optimal for activity. rsc.org While direct studies on 5-Chloro-N-methylindoline-2-carboxamide were not detailed in the provided context, a related analogue, 5-chloro-pyrazinamide (5-Cl-PZA), has been evaluated. 5-Cl-PZA showed in vitro activity against M. tuberculosis with a MIC between 12.5 and 25 μg/ml at neutral pH. nih.govnih.gov However, despite this in vitro promise, 5-Cl-PZA did not exhibit antimicrobial activity in a chronic murine tuberculosis model at doses up to 150 mg/kg. nih.govnih.gov

| Compound | Target Organism | In Vitro MIC (μg/mL) | In Vivo Murine Model Activity | Reference |

| 5-Chloro-pyrazinamide (5-Cl-PZA) | M. tuberculosis | 12.5 - 25 | Not active | nih.govnih.gov |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | M. tuberculosis | 0.012 μM (approx. 0.004 μg/mL) | Not specified | rsc.org |

Antiproliferative and Anticancer Activity Assessments

The 5-chloro-indole scaffold is a key component in a variety of compounds designed as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells and to induce programmed cell death, or apoptosis.

Derivatives of 5-chloro-indole-2-carboxylate have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. nih.gov Studies have shown these compounds to be potent inhibitors of cell growth in pancreatic cancer (Panc-1), breast cancer (MCF-7), colon cancer (HT-29), and epithelial cancer (A-549) cell lines. nih.gov

One study reported a series of 5-chloro-indole-2-carboxylate derivatives with GI₅₀ (concentration for 50% growth inhibition) values ranging from 29 nM to 78 nM. nih.govresearchgate.net The most potent derivative in this series, a m-piperidinyl derivative, exhibited a GI₅₀ of 29 nM, which was more potent than the reference drug erlotinib (B232) (GI₅₀ = 33 nM). nih.gov This compound was particularly effective against Panc-1, MCF-7, and A-549 cells. nih.gov The research indicated that these compounds often act as dual inhibitors of the EGFR and BRAFV600E pathways, which are crucial targets in cancer therapy. nih.gov

| Compound Series | Cancer Cell Lines Tested | Potency Range (GI₅₀) | Most Potent Compound (GI₅₀) | Reference |

| 5-chloro-indole-2-carboxylates | Panc-1, MCF-7, HT-29, A-549 | 29 nM - 78 nM | 29 nM (m-piperidinyl derivative) | nih.govresearchgate.net |

| 5-chloro-3-hydroxymethyl-indole-2-carboxamides | Not specified | 0.12 µM (IC₅₀ for EGFR inhibition) | 4-morpholin-4-yl derivative | nih.gov |

A key mechanism for the anticancer activity of these compounds is the induction of apoptosis. nih.gov Aberrations in apoptotic pathways are a major reason for the failure of many anticancer treatments. nih.gov Studies on certain 5-chloro-indole-2-carboxamide derivatives have shown their ability to initiate the apoptotic cascade in cancer cells. nih.govresearchgate.net

Potent compounds from this class were tested for their effect on key apoptotic markers in the Panc-1 pancreatic cancer cell line. nih.gov These derivatives were found to be excellent activators of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.govresearchgate.net The levels of caspase-3 protein overexpression were significantly higher than those induced by the reference compound staurosporine. nih.govresearchgate.net Furthermore, these compounds were shown to increase the levels of caspase-8 and the pro-apoptotic protein Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2, further confirming their pro-apoptotic potential. nih.govresearchgate.net

| Compound Series | Cell Line | Apoptotic Effect | Specific Markers Modulated | Reference |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Panc-1 | Induction of apoptosis | Increased Caspase-3, Caspase-8, Bax; Decreased Bcl-2 | nih.govresearchgate.net |

Anti-inflammatory Properties

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

Current preclinical research has not specifically detailed the effects of this compound on the modulation of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While derivatives of indole carboxamides have been investigated for their anti-inflammatory potential, including the inhibition of such cytokines, specific data for this compound is not available in the reviewed scientific literature. nih.govnih.govmdpi.com

Effects in Inflammatory Disease Models (e.g., Diabetic Kidney Disease)

There is a lack of published preclinical studies investigating the efficacy of this compound in animal models of inflammatory diseases, including diabetic kidney disease. Consequently, its potential therapeutic effects in such conditions remain undetermined.

Other Potential Biological Activities

Immunomodulatory Properties

The immunomodulatory properties of this compound have not been a primary focus of the available preclinical research. As such, there is no substantive data to report on its potential to modulate the immune system.

Enzyme Inhibition Profiles (e.g., Human Liver Glycogen (B147801) Phosphorylase a)

A significant area of preclinical investigation has been the inhibitory effects of related 5-chloro-indole-2-carboxamide derivatives on specific enzymes. Notably, a series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of human liver glycogen phosphorylase a (hLGPa). nih.gov This enzyme is a key player in the regulation of blood glucose levels, making it a therapeutic target for diabetes.

One particular derivative, 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide, demonstrated significant inhibitory activity against hLGPa with a half-maximal inhibitory concentration (IC50) of 0.90 microM. nih.gov Further crystallographic studies revealed that this inhibitor binds to a solvent cavity at the dimer interface of the enzyme. nih.gov The inhibitory activity of these compounds highlights a potential therapeutic application in the context of metabolic diseases.

Table 1: Enzyme Inhibition Profile of a 5-Chloro-N-aryl-1H-indole-2-carboxamide Derivative

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide | Human Liver Glycogen Phosphorylase a (hLGPa) | 0.90 |

Molecular Mechanism of Action Elucidation

Identification and Validation of Molecular Targets

The elucidation of the molecular targets for this class of compounds involves a combination of strategic design, biochemical assays, and cellular studies. These efforts have pinpointed several key proteins and pathways through which these molecules exert their biological effects.

Target-Based Drug Discovery Strategies

The development of indole-2-carboxamide derivatives often employs target-based drug discovery strategies. This approach involves designing molecules that can interact with specific, validated biological targets known to be associated with a particular disease. A prominent strategy has been the incorporation of multiple structural components into a single molecular scaffold, enabling the compound to be recognized by more than one bioreceptor. nih.gov This design philosophy aims to create multi-target agents that can act on different biochemical pathways involved in the pathophysiology of complex diseases. nih.gov

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

Indole-2-carboxamide derivatives have been extensively identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). mdpi.comacs.org MmpL3 is a crucial transporter protein essential for the viability of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netacs.org It plays a critical role in the biosynthesis of the mycobacterial cell wall by translocating trehalose (B1683222) monomycolate (TMM), a key precursor of mycolic acids, across the plasma membrane. researchgate.netacs.orgnih.gov The inhibition of MmpL3 disrupts the formation of the mycomembrane, leading to bacterial death. acs.orgresearchgate.net The identification of MmpL3 as a target for indole-2-carboxamides has established it as a high-value target for the development of new anti-tuberculosis drugs. researchgate.netacs.org

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)

A significant area of research has focused on the development of 5-substituted-indole-2-carboxamides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govmdpi.com Both EGFR, a receptor tyrosine kinase, and CDK2, a key regulator of the cell cycle, are implicated in the proliferation of cancer cells. The simultaneous inhibition of both targets is a promising strategy for developing potent antiproliferative agents. nih.gov

Several studies have synthesized and evaluated series of these compounds, demonstrating significant inhibitory activity against both enzymes. The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. For instance, certain derivatives have shown IC₅₀ values in the nanomolar range against both EGFR and CDK2, comparable to reference drugs like erlotinib (B232) (for EGFR) and dinaciclib (B612106) (for CDK2). nih.gov

| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 5c | - | 46 ± 05 | nih.gov |

| Compound 5g | - | 33 ± 04 | nih.gov |

| Compound 5i | - | 24 ± 02 | nih.gov |

| Compound 5j | 85 ± 05 | 16 ± 02 | nih.gov |

| Erlotinib (Reference) | 80 ± 05 | - | nih.gov |

| Dinaciclib (Reference) | - | 20 | nih.gov |

Modulation of MAPK/NF-κB Signaling Pathway

While direct studies on 5-Chloro-N-methylindoline-2-carboxamide are limited, research on the broader class of indole (B1671886) derivatives indicates an ability to modulate key inflammatory signaling pathways. Certain indole derivatives have been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. acs.org This suppression leads to a reduction in the expression of pro-inflammatory factors such as iNOS, COX-2, TNF-α, and various interleukins. acs.org Furthermore, some indole phytoalexins and their analogs can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cellular processes like apoptosis and inflammation. mdpi.com For example, the spiro-indole derivative K-453 has been found to activate the p38 MAPK pathway while deactivating the ERK1/2, Akt, and NF-κB signaling pathways in colon cancer cells. mdpi.com These findings suggest that the indole scaffold is a viable backbone for developing modulators of these critical signaling cascades.

Potential for Multi-Target Interactions

The ability of the indole-2-carboxamide scaffold to interact with multiple, distinct molecular targets highlights its potential for polypharmacology. nih.gov As demonstrated by the dual inhibition of EGFR and CDK2 in cancer models and the inhibition of MmpL3 in mycobacteria, these compounds can be engineered to engage different targets in unrelated disease pathways. nih.govacs.org This multi-target capability is a significant advantage in treating complex diseases where multiple factors contribute to pathology. The design of single molecules that can modulate several key proteins simultaneously is an emerging and powerful paradigm in drug discovery. nih.gov

Receptor Binding Affinity Studies

Beyond enzyme inhibition, derivatives of 5-chloro-indole-2-carboxamide have been the subject of receptor binding affinity studies, particularly focusing on the cannabinoid receptor 1 (CB1). These studies have revealed that this chemical class can act as allosteric modulators of the CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's affinity and/or efficacy for its natural ligands. nih.gov

Structure-activity relationship studies have shown that the presence of a chloro group at the C5 position of the indole ring enhances the allosteric modulation potency at the CB1 receptor. The binding affinity of these modulators to the allosteric site is quantified by the equilibrium dissociation constant (K₈), while their effect on the primary ligand's binding is measured by the binding cooperativity factor (α).

| Compound | Binding Affinity (K₈) (nM) | Binding Cooperativity (α) | Reference |

|---|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | 167.3 | 16.55 | nih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | 89.1 | - | mdpi.com |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | 259.3 | 24.5 | mdpi.com |

These studies indicate that 5-chloro-indole-2-carboxamides are a versatile scaffold for developing ligands that can fine-tune the activity of important G-protein coupled receptors like CB1. nih.gov

Quantification of Binding Potency (Ki, IC50 values)

There is currently no publicly available data detailing the binding potency of this compound. Studies reporting inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values for this specific compound have not been identified.

Table 1: Binding Potency of this compound

| Target | Ki (nM) | IC50 (nM) |

|---|

Selectivity Profiling against Related Receptors

Information regarding the selectivity profile of this compound against related receptors is not available in the current body of scientific literature. Research on analogous compounds, such as certain 5-chloro-indole derivatives, has indicated some selectivity for specific receptor tyrosine kinases like EGFR, but similar studies on this compound have not been published.

Table 2: Selectivity Profile of this compound

| Receptor | Binding Affinity (e.g., Ki, IC50) |

|---|

Enzymatic Inhibition Kinetics and Specificity

Detailed studies on the enzymatic inhibition kinetics and specificity of this compound are absent from the available scientific literature. Consequently, a characterization of its inhibitory effects on any specific enzymes cannot be provided at this time.

Characterization of Inhibitory Constants

Due to the lack of research in this area, there is no data available for the inhibitory constants (e.g., Ki, Kcat) of this compound against any enzymatic targets.

Table 3: Enzymatic Inhibition Constants for this compound

| Enzyme | Inhibitory Constant (Ki) |

|---|

Computational Modeling and Structural Biology Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Studies on analogous 5-chloro-indole-2-carboxamide derivatives have demonstrated their potential to bind within the active sites of various protein targets, notably Epidermal Growth Factor Receptor (EGFR). For instance, a series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were shown to favorably bind within the active sites of both wild-type EGFR and its T790M mutant. nih.govtandfonline.com The docking studies revealed that these compounds occupy the ATP-binding site of the EGFR kinase domain, a common target for cancer therapeutics.

Similarly, molecular docking of other indole (B1671886) derivatives has been explored against targets like DNA gyrase B, an essential bacterial enzyme. nih.gov These studies indicate that the indoline (B122111) scaffold can effectively fit into the enzyme's binding pocket. nih.gov The predicted binding poses often show the core indole or indoline structure positioned deep within a hydrophobic pocket, with various substituents forming specific interactions with the surrounding residues.

The stability of ligand-target complexes predicted by molecular docking is governed by various non-covalent interactions. For indole and indoline derivatives, these interactions typically include:

Hydrogen Bonding: The carboxamide group is a key feature, capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). arkat-usa.org In studies of related compounds, this moiety frequently forms crucial hydrogen bonds with backbone or side-chain residues of the target protein, anchoring the ligand in the active site. nih.govtandfonline.com

Hydrophobic Interactions: The indole ring system is largely hydrophobic and often engages in van der Waals and hydrophobic interactions with nonpolar amino acid residues within the binding pocket. mdpi.com

Pi-Interactions: The aromatic indole ring can participate in various π-interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and cation-π interactions with positively charged residues such as lysine (B10760008) and arginine. nih.gov The indole moiety is noted for its strong potential to form cation-π interactions. nih.gov

A summary of typical interaction forces observed in docking studies of analogous compounds is presented below.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxamide N-H, Carbonyl Oxygen | Asp, Glu, Ser, Thr, Lys, Arg, Gln, Asn |

| Hydrophobic Interactions | Indole/Indoline Ring, Methyl Group | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| π-π Stacking | Indole Aromatic Ring | Phe, Tyr, Trp |

| Cation-π Interactions | Indole Aromatic Ring | Lys, Arg |

Docking studies on 5-chloro-indole-2-carboxamide analogs targeting EGFR have identified key amino acid residues within the ATP-binding site that are crucial for binding. For example, in the EGFR active site, interactions with residues such as Met793 (via hydrogen bonding) and Leu718, Val726, and Ala743 (via hydrophobic interactions) are often observed. nih.govtandfonline.com

In the context of other targets, such as DNA gyrase B, different sets of key residues would be involved. Studies on indoline derivatives targeting this enzyme have highlighted interactions within its ATP-binding site, which includes conserved aspartate and glutamate (B1630785) residues. nih.gov The ability of the ligand to form stable interactions with these specific residues is a key determinant of its predicted binding affinity.

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structural information of the target protein to guide the design of novel inhibitors.

The conformational flexibility of a ligand is a critical aspect of its ability to bind to a protein target. The indoline scaffold, being partially saturated, has a degree of conformational flexibility that the flat indole ring does not. researchgate.net For 5-Chloro-N-methylindoline-2-carboxamide, rotation around the single bond connecting the carboxamide group to the indoline ring is a key flexible point.

Structure-activity relationship (SAR) studies on related indole-2-carboxamides have shown that the nature and substitution pattern on the carboxamide nitrogen can significantly influence binding affinity and allosteric modulation of targets like the cannabinoid CB1 receptor. nih.gov This suggests that the conformation adopted by this part of the molecule is vital for effective interaction with the receptor. The flexibility allows the molecule to adopt a suitable conformation to fit into the binding pocket, a process often referred to as "induced fit". mdpi.com Computational approaches can be used to explore the conformational space of such molecules to identify low-energy conformations that are likely to be biologically active.

Lead Optimization and Drug Discovery Strategies

Hit-to-Lead Identification and Characterization

The discovery of novel therapeutic agents often begins with high-throughput screening of large chemical libraries to identify "hits"—compounds that exhibit a desired biological activity. For the indoline-2-carboxamide scaffold, initial hits are typically identified through their ability to modulate the function of specific biological targets. These hits, while active, often possess suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic profiles.

The characterization of these initial hits is a critical step. It involves confirming their activity, determining their mechanism of action, and assessing their initial drug-like properties. This foundational data provides the basis for the subsequent medicinal chemistry efforts aimed at transforming a promising hit into a viable drug lead.

Medicinal Chemistry Optimization of Indoline-2-carboxamides

With a confirmed and characterized hit in hand, the process of medicinal chemistry optimization begins. This iterative process of design, synthesis, and testing aims to systematically address the shortcomings of the initial hit compound. For the indoline-2-carboxamide class, including derivatives like 5-Chloro-N-methylindoline-2-carboxamide, this optimization focuses on several key areas.

A primary goal of lead optimization is to increase the potency of a compound, meaning it can elicit the desired biological effect at a lower concentration. Simultaneously, enhancing selectivity—the ability of a compound to interact with its intended target over other, potentially harmful off-targets—is crucial for minimizing side effects.

For indole-2-carboxamides, structure-activity relationship (SAR) studies have revealed that specific substitutions on the indole (B1671886) ring and modifications to the carboxamide side chain can significantly impact potency and selectivity. For instance, the presence of an electron-withdrawing group, such as the chloro group at the 5-position in this compound, has been shown in related series to be a critical determinant of biological activity. youtube.comchemsrc.com Further enhancements in potency have been achieved by exploring different substituents on the core scaffold. nih.gov

The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry. For indoline-2-carboxamides, this involves altering both the side chains and the core indoline (B122111) scaffold. Modifications to the N-methylcarboxamide side chain can influence factors such as solubility, metabolic stability, and target engagement.

Below is a representative table illustrating how modifications to the core scaffold and side chains in a hypothetical series of indoline-2-carboxamides could influence potency.

| Compound | R1 (Core Modification) | R2 (Side Chain) | Potency (IC50, nM) |

| Lead Compound | 5-Cl | -CH3 | 500 |

| Analog 1 | 5-F | -CH3 | 450 |

| Analog 2 | 5-Cl | -CH2CH3 | 600 |

| Analog 3 | 5-Br | -CH3 | 520 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Consideration of Preclinical Pharmacokinetic Profiles in Lead Selection

A compound's biological activity is only one piece of the puzzle. Its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as its pharmacokinetic profile, are equally important for its success as a drug. Early assessment of these properties is crucial for selecting the most promising lead candidates for further development.

Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin. Only the unbound, or "free," fraction of the drug is able to distribute into tissues and interact with its target to exert its therapeutic effect. Therefore, determining the fraction of a compound that remains unbound in plasma (fu) is a critical component of preclinical evaluation.

High plasma protein binding can limit a drug's efficacy and alter its clearance, so medicinal chemists often aim to optimize compounds to have a suitable fraction unbound. For the indoline-2-carboxamide class, in vitro assays are used to measure the extent of plasma protein binding.

The following table provides hypothetical plasma protein binding data for a series of compounds, illustrating how structural changes can influence the fraction unbound.

| Compound | Structure | Plasma Protein Binding (%) | Fraction Unbound (fu) |

| Compound A | This compound | 95 | 0.05 |

| Compound B | Indoline-2-carboxamide | 90 | 0.10 |

| Compound C | 5-Fluoro-N-methylindoline-2-carboxamide | 92 | 0.08 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Assessment of Hepatic Microsomal Turnover (Intrinsic Clearance)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, determining its half-life and bioavailability in the body. One of the primary methods for evaluating this is through an in vitro hepatic microsomal turnover assay, which measures the intrinsic clearance (CLint) of a compound. While specific experimental data for this compound is not publicly available, the standard methodology provides a framework for its assessment.

The assay involves incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. The procedure is typically conducted as follows:

Incubation: The compound, at a specified concentration (e.g., 1 µM), is incubated with pooled liver microsomes (e.g., from human, rat, or mouse) at 37°C. The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.

Time Points: Samples are collected at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The metabolic reaction in each sample is immediately stopped (quenched) by adding a cold organic solvent like acetonitrile.

Quantification: The concentration of the remaining parent compound in each sample is quantified using highly sensitive analytical techniques, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of the parent compound over time is used to calculate key metabolic parameters. Assuming first-order kinetics, a plot of the natural logarithm of the percentage of compound remaining versus time yields a linear slope. From this slope, the in vitro half-life (t½) and the intrinsic clearance are determined.

Intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is typically reported in units of microliters per minute per milligram of microsomal protein (µL/min/mg). This data allows for the rank-ordering of compounds based on their metabolic stability and can be used in more complex models to predict in vivo hepatic clearance in humans.

Table 1: Representative Data from a Microsomal Stability Assay This table is an illustrative example of typical data generated from such an assay and does not represent actual results for this compound.

| Time (minutes) | Compound Remaining (%) | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 20 | 3.00 |

Blood-Brain Barrier Penetration Predictions

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from circulating substances. The penetration of a compound is governed by a combination of its physicochemical properties and its interaction with active transport systems.

Predictions about a compound's ability to enter the CNS are often made by evaluating its key physicochemical properties against established guidelines for CNS-active drugs. The molecular formula for this compound is C₁₀H₁₁ClN₂O, with a corresponding molecular weight of approximately 210.66 g/mol . While computational predictions for properties like lipophilicity (cLogP) and topological polar surface area (TPSA) are not available in the provided search results, these values are crucial for a comprehensive assessment.

General guidelines for favorable CNS penetration include:

Molecular Weight: A molecular weight of less than 400-450 Da is preferred. The subject compound (210.66 g/mol ) meets this criterion.

Lipophilicity (cLogP): A value between 1 and 5 is often considered optimal, balancing solubility with the ability to permeate lipid membranes.

Polar Surface Area (PSA): A PSA of less than 90 Ų is generally required for efficient BBB penetration.

Hydrogen Bond Donors/Acceptors: A low number of hydrogen bond donors (≤3) and acceptors (≤7) is desirable.

A significant factor that actively prevents compounds from entering the brain is the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter expressed on the endothelial cells of the BBB. P-gp recognizes a wide range of substrates and actively transports them out of the brain and back into the bloodstream.

An in vitro Caco-2 bidirectional permeability assay is commonly used to determine if a compound is a P-gp substrate. This assay measures the rate of transport across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that expresses P-gp) in both directions: apical to basolateral (A-to-B) and basolateral to apical (B-to-A). The ratio of these permeability rates (Papp B-A / Papp A-B) gives the efflux ratio .

An efflux ratio greater than 2 is typically considered an indication that the compound is a substrate for an active efflux transporter like P-gp, suggesting that its brain penetration may be limited in vivo.

Table 2: Key Physicochemical Parameters for Predicting BBB Penetration Predicted values for cLogP and TPSA for this compound are not available from the search results and would require specific computational modeling.

| Property | Guideline for CNS Penetration | This compound |

| Molecular Weight ( g/mol ) | < 450 | 210.66 |

| cLogP | 1 - 5 | Data Not Available |

| TPSA (Ų) | < 90 | Data Not Available |

| Efflux Ratio | < 2 | Data Not Available |

Without specific experimental or calculated data on its metabolic stability and key physicochemical properties, a definitive assessment of this compound's drug-like potential remains speculative. However, the established methodologies provide a clear path for generating the necessary data to inform its progression in drug discovery.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

The synthesis of indoline-2-carboxamides typically involves the coupling of a substituted indoline-2-carboxylic acid with an appropriate amine. acs.org Future research could focus on developing more efficient and innovative synthetic pathways for 5-Chloro-N-methylindoline-2-carboxamide and its analogs. Key areas for exploration include:

Asymmetric Synthesis: Developing stereoselective methods to obtain enantiomerically pure forms of the compound is crucial, as different enantiomers often exhibit distinct biological activities and pharmacokinetic profiles.

Flow Chemistry: Utilizing continuous flow reactors could offer advantages in terms of safety, scalability, and reaction optimization, leading to higher yields and purity.

Green Chemistry Approaches: The development of synthetic routes that employ environmentally benign solvents, catalysts, and reagents would reduce the environmental impact of production. This could involve exploring biocatalytic methods or using water as a solvent. acs.org

Combinatorial Chemistry: The generation of a library of analogs with diverse substitutions on the indoline (B122111) ring and the amide nitrogen could be accelerated through combinatorial synthesis techniques, facilitating rapid structure-activity relationship (SAR) studies.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Synthesis | Enantiomerically pure compounds, improved therapeutic index | Chiral catalysts, resolution techniques |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design, optimization of reaction parameters |

| Green Chemistry | Reduced environmental impact, sustainability | Use of aqueous media, biocatalysis, renewable starting materials |

| Combinatorial Chemistry | Rapid generation of diverse analogs for SAR studies | Solid-phase synthesis, automated parallel synthesis |

Comprehensive Profiling of Undiscovered Biological Activities

While the broader class of indoline derivatives has been investigated for various therapeutic applications, the full biological potential of this compound remains largely untapped. A comprehensive screening strategy is warranted to uncover novel biological activities. Indole (B1671886) and indoline derivatives have shown a remarkable range of pharmacological effects, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net

Future research should involve:

High-Throughput Screening (HTS): Screening against a wide panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors, could identify unexpected activities.

Phenotypic Screening: Evaluating the compound's effect on whole cells or organisms can reveal novel therapeutic applications without a preconceived target. acs.orgnih.gov

Antimicrobial and Antiviral Assays: Given the antimicrobial and antiviral potential of related indole compounds, testing against a broad spectrum of bacterial and viral strains, including drug-resistant variants, is a logical step. researchgate.netresearchgate.net

Kinase Profiling: Many small molecule drugs target protein kinases. Screening this compound against a comprehensive panel of kinases could uncover potential applications in oncology and inflammatory diseases. nih.gov

Advanced Computational Modeling and Artificial Intelligence in Design

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For this compound, these technologies can be leveraged to:

Molecular Docking and Simulation: In silico docking studies can predict the binding modes of the compound to various biological targets, helping to prioritize experimental testing and guide the design of more potent analogs. farmaceut.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of indoline-2-carboxamide analogs with their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features required for a specific biological activity can aid in the design of new molecules with improved efficacy and selectivity.

Artificial Intelligence and Machine Learning: AI algorithms can analyze large datasets from HTS and other assays to identify complex patterns and predict the biological activities, pharmacokinetic properties, and potential toxicity of new designs, thereby streamlining the drug discovery process. acs.org

Exploration of Indoline-2-carboxamides in Neglected Tropical Diseases

Neglected tropical diseases (NTDs) affect billions of people worldwide, yet research and development for new treatments are severely underfunded. The indoline-2-carboxamide scaffold has already shown promise in this area. Specifically, derivatives have been identified as inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), and Trypanosoma cruzi, the causative agent of Chagas disease. acs.orgnih.govnih.govresearchgate.net

Future research should focus on:

Screening against NTD Pathogens: Systematically evaluating this compound and its analogs against a panel of pathogens responsible for NTDs, such as Leishmania, Schistosoma, and the filarial worms that cause onchocerciasis and lymphatic filariasis.

Mechanism of Action Studies: For any active compounds, elucidating the specific molecular target and mechanism of action within the parasite is crucial for further optimization.

Optimization for Brain Penetrance: For diseases like stage 2 HAT, which affects the central nervous system, optimizing compounds for their ability to cross the blood-brain barrier is a key challenge. acs.orgresearchgate.net

| Neglected Tropical Disease | Causative Agent | Potential for Indoline-2-carboxamides |

| Human African Trypanosomiasis | Trypanosoma brucei | Demonstrated activity of related compounds. acs.orgresearchgate.net |

| Chagas Disease | Trypanosoma cruzi | Identified as a promising scaffold from phenotypic screening. nih.govnih.govacs.org |

| Leishmaniasis | Leishmania species | A logical extension for screening based on trypanocidal activity. |

| Schistosomiasis | Schistosoma species | A potential area for novel drug discovery. |

Design of Multi-Target Directed Ligands

Many complex diseases, such as cancer, neurodegenerative disorders, and infectious diseases, involve multiple pathological pathways. The "one-target, one-drug" paradigm has often proven insufficient for these conditions. An emerging strategy is the design of multi-target directed ligands (MTDLs), single molecules engineered to interact with multiple biological targets simultaneously. nih.govnih.gov

The indoline-2-carboxamide scaffold is well-suited for the development of MTDLs due to its chemical tractability and the diverse biological activities of its derivatives. Future research in this area could involve:

Rational Design: Intentionally designing hybrid molecules that combine the pharmacophoric features of this compound with those of other known ligands for different targets. For example, in Alzheimer's disease, one could aim for a molecule that inhibits both cholinesterases and monoamine oxidase. plos.org

Fragment-Based Drug Discovery: Linking a fragment derived from the indoline-2-carboxamide core with fragments known to bind to other targets of interest.

Systems Biology Approach: Using a systems-level understanding of disease networks to identify key nodes that can be targeted simultaneously by a single MTDL.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of indoline-2-carboxamides, potentially leading to the development of novel treatments for a range of human diseases.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-N-methylindoline-2-carboxamide?

The compound is typically synthesized via coupling reactions between 5-chloroindoline-2-carboxylic acid derivatives and methylamine. A common method involves activating the carboxylic acid (e.g., using EDCl/HOBt or DCC) to form an active ester, followed by reaction with methylamine. Purification is achieved via Combiflash chromatography (0–30% ethyl acetate in hexane) to isolate the product, yielding 30–50% after optimization . Key steps include monitoring reaction progress with TLC and confirming structural integrity via / NMR and HRMS .

Q. How is the purity and structural integrity of synthesized this compound confirmed?

Analytical techniques include:

- NMR spectroscopy : and NMR data verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.7–3.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] with <1 ppm error) .

- Elemental analysis : Validates C, H, N percentages (e.g., ±0.5% deviation from theoretical values) .

Q. What role do substituents on the indole ring play in modulating biological activity?

Substituents such as alkyl chains (e.g., pentyl, ethyl) at the 3-position of the indole ring enhance lipophilicity and receptor binding affinity. For example, elongation of the alkyl chain in analogs improves cannabinoid receptor (CB1) allosteric modulation by increasing membrane permeability . Electron-withdrawing groups (e.g., chloro at position 5) stabilize the indole core and influence π-π stacking interactions in target binding pockets .

Q. What solvents and coupling reagents are optimal for synthesizing indole-2-carboxamide derivatives?

- Solvents : Dichloromethane (DCM) or DMF for coupling reactions due to their inertness and ability to dissolve both carboxylic acids and amines .

- Coupling reagents : EDCl/HOBt or DCC promote efficient amide bond formation with minimal racemization .

- Purification : Gradient elution (0–30% ethyl acetate in hexane) via Combiflash chromatography removes unreacted starting materials .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Identifies functional groups and stereochemistry.

- Melting point (mp) analysis : Provides preliminary purity assessment (e.g., sharp mp ranges like 144–146°C indicate high crystallinity) .

- HPLC : Quantifies purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yields of this compound?

- Reaction stoichiometry : Use a 1.2:1 molar ratio of amine to carboxylic acid to drive the reaction to completion .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

- Post-reaction workup : Acid-base extraction (e.g., 10% HCl wash) removes unreacted amine, improving purity before chromatography .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay standardization : Use identical cell lines (e.g., HEK293T expressing CB1) and buffer conditions (e.g., pH 7.4, 1 mM Mg) to minimize variability .

- Control experiments : Include reference ligands (e.g., CP55940 for CB1) to validate assay sensitivity .

- Meta-analysis : Compare substituent effects (e.g., alkyl chain length) across studies to identify trends in EC values .

Q. What strategies modify the indole core to enhance target selectivity?

- Photoactivatable groups : Introduce azide or diazirine moieties (e.g., at the phenethylamine side chain) for covalent binding studies with GPCRs .

- Hydroxymethyl substituents : Improve solubility for in vivo assays (e.g., 3-hydroxymethyl derivatives in ) .

- Bioisosteric replacement : Replace chloro with fluoro to maintain steric bulk while altering electronic properties .

Q. How should researchers analyze discrepancies in NMR data during characterization?

- Solvent effects : Compare spectra in CDCl vs. DMSO-d; DMSO may resolve broad peaks from exchangeable protons (e.g., NH) .

- Dynamic processes : Variable-temperature NMR identifies rotational barriers (e.g., hindered amide bonds) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .

Q. What in silico methods predict interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina to model binding poses in CB1 receptors (PDB: 5TGZ) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.